molecular formula C4H3F2N3 B1299613 2-Amino-4,6-difluoropyrimidine CAS No. 675-11-6

2-Amino-4,6-difluoropyrimidine

Cat. No. B1299613
M. Wt: 131.08 g/mol
InChI Key: KJFMZGRMRFLJQR-UHFFFAOYSA-N
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Patent
US05011927

Procedure details

This entailed, in the first stage of the synthesis, absolute ethanol being saturated with ammonia at 0° C., and a solution of 2,4,6-trifluoropyrimidine (II) and ethanol then being added to the solution obtained in this way. It was possible, after elaborate separation of the isomers, to isolate 2-amino-4,6-difluoropyrimidine IVa' in 54.9% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH3:1].F[C:3]1[N:8]=[C:7]([F:9])[CH:6]=[C:5]([F:10])[N:4]=1>C(O)C>[NH2:1][C:3]1[N:8]=[C:7]([F:9])[CH:6]=[C:5]([F:10])[N:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=NC(=CC(=N1)F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in this way
CUSTOM
Type
CUSTOM
Details
after elaborate separation of the isomers

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=CC(=N1)F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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